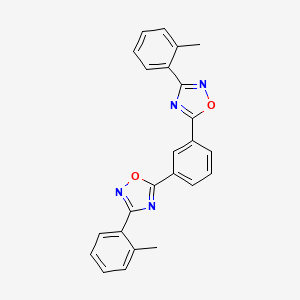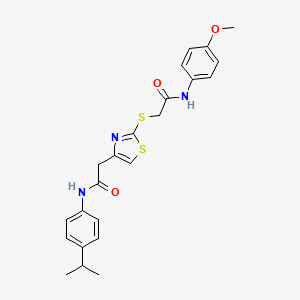![molecular formula C11H16N2O4 B2356596 (1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid CAS No. 852400-33-0](/img/structure/B2356596.png)
(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid” is a product used for proteomics research . It has a molecular formula of C11H16N2O4 and a molecular weight of 240.26 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the search results. The molecular formula C11H16N2O4 and molecular weight 240.26 are known .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Efficient Synthesis of Novel Spiro Heterocycles
Dabholkar and Mishra (2006) described the synthesis of novel spiro heterocycles containing various moieties like thiazole and oxazole. They utilized a microwave irradiation technique, which is significant for the efficient synthesis of these compounds (Dabholkar & Mishra, 2006).
Reaction with Aldehydes
Fujita et al. (1986) explored the acid-catalyzed reaction of aldehydes with β-hydroxy acids containing a spiro ring. This study is crucial for understanding the reactivity and potential applications of such spiro compounds (Fujita et al., 1986).
Anticonvulsant Evaluation
Scott et al. (1985) synthesized and evaluated the anticonvulsant activity of various spiro carboxylic acids, demonstrating the potential pharmaceutical applications of these compounds (Scott et al., 1985).
Polyfluorinated 1,3-Diazafluorenes Synthesis
Karpov et al. (2006) conducted a study on the synthesis of polyfluorinated dihydro-1,3-diazafluorenes, showcasing a method for creating fluorine-containing compounds with potential in various applications (Karpov et al., 2006).
Biological Applications
Fungicidal Agents Synthesis
Alauddin and Hayat (2012) prepared alkanoic acids as potential fungicidal agents, highlighting the biological and agricultural applications of these compounds (Alauddin & Hayat, 2012).
Synthesis of Spiro Heterocycles with Biological Applications
Dabholkar and Bhusari (2013) synthesized novel spiro heterocycles containing 1,3,4-thiadiazine, thiazole, and oxazole derivatives. This study is important for the development of biologically active compounds (Dabholkar & Bhusari, 2013).
Antibacterial and Antifungal Activity
Abdou et al. (2009) synthesized spiro[3']pyrazolinylphosphonates and spiro[3]diazaphospholes, some of which exhibited antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Abdou et al., 2009).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of (1-Methyl-2,4-dioxo-1,3-diaza-spiro[4Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by (1-Methyl-2,4-dioxo-1,3-diaza-spiro[4Similar compounds have been reported to affect a wide range of biochemical pathways, leading to various downstream effects .
Result of Action
The molecular and cellular effects of (1-Methyl-2,4-dioxo-1,3-diaza-spiro[4Similar compounds have been reported to have various effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-12-10(17)13(7-8(14)15)9(16)11(12)5-3-2-4-6-11/h2-7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEJSMNMNFCNDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-8-((3-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2356517.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2356519.png)

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)


![6-Methoxy-4-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2356530.png)


![4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356535.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate](/img/structure/B2356536.png)
